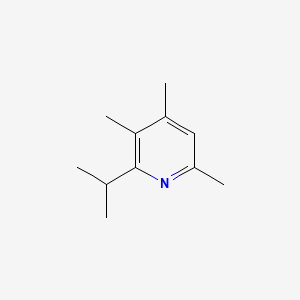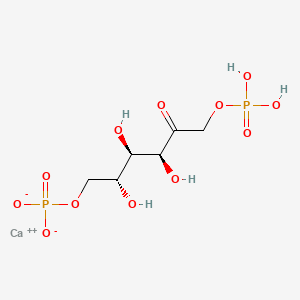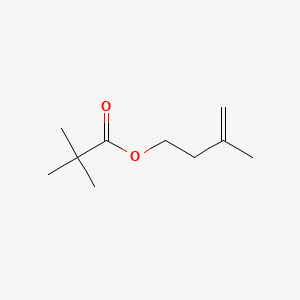
Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H12N2O2. This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a six-membered ring containing two nitrogen atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate can be synthesized through a (4 + 2) cycloaddition reaction involving alkoxyallenes and 1,2-diaza-1,3-dienes . This method is efficient and provides high yields of the desired product. The reaction typically occurs under mild conditions without the need for transition metals, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and safe for industrial applications.
化学反应分析
Types of Reactions
Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can convert double bonds or other functional groups into simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
科学研究应用
Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure is explored for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the derivative and its specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .
相似化合物的比较
Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its reactivity and solubility.
Pyridazine-3-carboxylate: Lacks the tetrahydro ring, resulting in different chemical properties and biological activities.
Pyridazine-3-carboxamide: Contains an amide group instead of an ester, influencing its hydrogen bonding and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
属性
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLPWRQIACSVSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665165 |
Source


|
| Record name | Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109358-26-1 |
Source


|
| Record name | Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)

![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)






![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)

